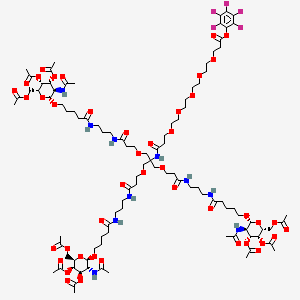

Tri-GalNAc(OAc)3-Perfluorophenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C99H151F5N10O44 |

|---|---|

Molecular Weight |

2280.3 g/mol |

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[3-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C99H151F5N10O44/c1-58(115)111-86-93(152-67(10)124)89(149-64(7)121)70(52-146-61(4)118)155-96(86)143-36-16-13-22-73(127)105-30-19-33-108-76(130)25-40-140-55-99(114-79(133)28-39-135-44-46-137-48-50-139-51-49-138-47-45-136-43-29-80(134)158-92-84(103)82(101)81(100)83(102)85(92)104,56-141-41-26-77(131)109-34-20-31-106-74(128)23-14-17-37-144-97-87(112-59(2)116)94(153-68(11)125)90(150-65(8)122)71(156-97)53-147-62(5)119)57-142-42-27-78(132)110-35-21-32-107-75(129)24-15-18-38-145-98-88(113-60(3)117)95(154-69(12)126)91(151-66(9)123)72(157-98)54-148-63(6)120/h70-72,86-91,93-98H,13-57H2,1-12H3,(H,105,127)(H,106,128)(H,107,129)(H,108,130)(H,109,131)(H,110,132)(H,111,115)(H,112,116)(H,113,117)(H,114,133)/t70-,71-,72-,86-,87-,88-,89+,90+,91+,93-,94-,95-,96-,97-,98-/m1/s1 |

InChI Key |

USLSPVWUEIIRPP-GKDVSVGNSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)COC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)COC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Tri-GalNAc LYTACs: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the mechanism of action of Tri-GalNAc Lysosome-Targeting Chimeras (LYTACs). This document outlines the core principles of Tri-GalNAc LYTAC technology, detailing the molecular interactions, cellular processes, and downstream signaling consequences of this innovative approach to targeted protein degradation.

Introduction to Tri-GalNAc LYTACs

Tri-GalNAc LYTACs are heterobifunctional molecules designed to eliminate specific extracellular and membrane-bound proteins by hijacking the endogenous lysosomal degradation pathway.[1][2] These chimeras consist of three key components: a high-affinity binder to a target protein of interest (POI), a trivalent N-acetylgalactosamine (Tri-GalNAc) ligand, and a linker connecting these two moieties.[1] The Tri-GalNAc ligand specifically targets the asialoglycoprotein receptor (ASGPR), a C-type lectin receptor highly expressed on the surface of hepatocytes.[3][4][5] This liver-specific targeting provides a distinct advantage for therapies aimed at liver-expressed proteins or for systemic clearance of circulating proteins.[6][7]

Mechanism of Action: A Step-by-Step Breakdown

The mechanism of action of Tri-GalNAc LYTACs can be dissected into a series of sequential events, leading to the selective degradation of the target protein. This process is initiated by the formation of a ternary complex and culminates in the lysosomal catabolism of the POI.[8]

Ternary Complex Formation

The process begins with the Tri-GalNAc LYTAC simultaneously binding to the extracellular domain of the target protein and the ASGPR on the hepatocyte cell surface. This tripartite interaction forms a stable ternary complex, bringing the POI in close proximity to the cellular internalization machinery.[]

ASGPR-Mediated Endocytosis

The ASGPR is a rapidly internalizing receptor.[3] Upon engagement by the Tri-GalNAc moiety of the LYTAC, the entire ternary complex is internalized into the cell via clathrin-mediated endocytosis.[8] This process sequesters the target protein from the extracellular space or the cell membrane and traffics it into the endosomal pathway.

Endosomal Trafficking and Lysosomal Fusion

Following internalization, the vesicle containing the ternary complex matures from an early endosome to a late endosome. The acidic environment of the late endosome facilitates the dissociation of the ASGPR from the LYTAC-POI complex. The ASGPR is then recycled back to the cell surface, while the LYTAC-POI complex is trafficked to the lysosome.[8] The late endosome fuses with a lysosome, delivering the LYTAC and its bound protein target for degradation.

Lysosomal Degradation

Within the lysosome, potent hydrolytic enzymes degrade the target protein into its constituent amino acids, which are then recycled by the cell. This irreversible degradation process effectively removes the target protein from the biological system.[1]

Quantitative Analysis of Tri-GalNAc LYTAC Performance

The efficacy of Tri-GalNAc LYTACs is assessed through various quantitative metrics, including their degradation capacity (DC50 and Dmax) and pharmacokinetic properties.

Table 1: In Vitro Degradation Efficacy of Exemplary Tri-GalNAc LYTACs

| LYTAC Construct | Target Protein | Cell Line | DC50 | Dmax | Reference |

| Ctx-GalNAc | EGFR | HEP3B | ~1 nM | >70% | [10] |

| Ptz-GalNAc | HER2 | HEPG2 | Not Reported | Not Reported | [7] |

| Stapled Peptide-HerTAC (L2,5P) | HER2 | Not Reported | 156 nM | Not Reported |

Table 2: Pharmacokinetic Parameters of Monoclonal Antibodies (as a proxy for LYTAC backbone)

| Antibody | Target | Half-Life | Clearance | Volume of Distribution | Reference |

| Pertuzumab | HER2 | 18 days | 0.235 L/day | Not Reported | [11] |

| Generic IgG1 | N/A | Days to weeks | Slow | Low | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Tri-GalNAc LYTACs.

Synthesis and Conjugation of Tri-GalNAc to a Targeting Antibody

This protocol outlines the general steps for conjugating a Tri-GalNAc moiety to an antibody.

-

Antibody Preparation: Exchange the buffer of the targeting antibody (e.g., Cetuximab or Pertuzumab) to a phosphate-buffered saline (PBS) solution.

-

Activation of Antibody: React the antibody with an azide-functionalized linker (e.g., NHS-(PEG)4-Azide) to introduce azide (B81097) groups onto the antibody surface.

-

Purification: Remove excess linker using a size-exclusion column.

-

Conjugation: React the azide-modified antibody with a DBCO-functionalized Tri-GalNAc ligand. The reaction proceeds via strain-promoted azide-alkyne cycloaddition (SPAAC).

-

Final Purification: Purify the resulting Tri-GalNAc LYTAC conjugate using a size-exclusion column to remove unreacted Tri-GalNAc-DBCO.

-

Characterization: Confirm the drug-to-antibody ratio (DAR) using techniques such as MALDI-TOF mass spectrometry.[13]

Live-Cell Flow Cytometry for Measuring Protein Degradation

This protocol details the measurement of cell-surface protein degradation.

-

Cell Culture: Plate ASGPR-expressing cells (e.g., HEPG2, HEP3B) in a multi-well plate and allow them to adhere overnight.

-

LYTAC Treatment: Treat the cells with varying concentrations of the Tri-GalNAc LYTAC or controls (e.g., unconjugated antibody) for a specified time course (e.g., 48 hours).

-

Cell Detachment: Gently detach the cells from the plate using a non-enzymatic cell dissociation solution.

-

Staining: Stain the cells with a fluorescently labeled antibody that targets a different epitope on the POI than the LYTAC binder.

-

Data Acquisition: Analyze the stained cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of the target protein on the cell surface.

-

Data Analysis: Normalize the MFI of treated cells to that of vehicle-treated cells to determine the percentage of protein degradation. Calculate DC50 and Dmax values by fitting the dose-response data to a suitable model.[14]

Confocal Microscopy for Visualizing Internalization and Lysosomal Colocalization

This protocol allows for the visualization of LYTAC-mediated protein internalization and trafficking to the lysosome.

-

Cell Culture: Seed ASGPR-expressing cells on glass-bottom dishes suitable for confocal microscopy.

-

LYTAC Treatment: Treat the cells with a fluorescently labeled Tri-GalNAc LYTAC for various time points.

-

Lysosome Staining: In the final 30-60 minutes of incubation, add a lysosomotropic dye (e.g., LysoTracker) to the cell culture medium to label lysosomes.

-

Imaging: Wash the cells with fresh medium and image them using a confocal microscope. Acquire images in the channels corresponding to the LYTAC fluorophore and the lysosomal dye.

-

Image Analysis: Analyze the images to assess the colocalization of the fluorescent LYTAC signal with the lysosomal marker, indicating the trafficking of the LYTAC-POI complex to the lysosome for degradation.[15]

Western Blotting for Analyzing Downstream Signaling Pathways

This protocol is used to assess the functional consequences of target protein degradation on downstream signaling.

-

Cell Lysis: After treatment with the Tri-GalNAc LYTAC, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then probe with primary antibodies specific for the total and phosphorylated forms of key downstream signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK for EGFR/HER2 signaling).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the LYTAC on signaling pathway activation.[16][17][18]

Visualizing the Mechanism and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the core mechanism of Tri-GalNAc LYTACs and their impact on key signaling pathways.

The Core Mechanism of Tri-GalNAc LYTAC Action

Caption: The core mechanism of Tri-GalNAc LYTAC action.

Experimental Workflow for Quantifying Protein Degradation

Caption: Workflow for quantifying protein degradation.

Impact of EGFR Degradation on Downstream Signaling

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biocompare.com [biocompare.com]

- 4. Liver-Targeted Delivery System with tri-GalNAc Conjugates [bldpharm.com]

- 5. Custom synthesis of N-acetylgalactosamine (GalNac) siRNA [biosyn.com]

- 6. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Emerging protein degradation strategies: expanding the scope to extracellular and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Pertuzumab - Wikipedia [en.wikipedia.org]

- 12. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Elucidating the cellular determinants of targeted membrane protein degradation by lysosome-targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lysosome-targeting chimaeras for degradation of extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phospho-EGF Receptor Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 17. benchchem.com [benchchem.com]

- 18. Western blot protocol | Abcam [abcam.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Tri-GalNAc Ligands for Asialoglycoprotein Receptor Targeting

The strategic targeting of therapeutics to specific cell types represents a paramount objective in modern drug development, promising enhanced efficacy and minimized off-target effects. Among the most successful strategies for liver-directed therapies is the utilization of N-acetylgalactosamine (GalNAc) ligands, particularly in a trivalent, or triantennary, configuration. This guide provides a comprehensive technical overview of the Tri-GalNAc ligand system for targeting the asialoglycoprotein receptor (ASGPR) on hepatocytes, covering the underlying biology, quantitative data, key experimental protocols, and applications in drug development.

The Asialoglycoprotein Receptor (ASGPR): A Gateway to the Hepatocyte

The asialoglycoprotein receptor (ASGPR), also known as the Ashwell-Morell receptor, is a C-type lectin predominantly and abundantly expressed on the sinusoidal surface of hepatocytes, with as many as 500,000 copies per cell.[1][2] Its primary physiological function is to recognize, bind, and clear circulating glycoproteins that have exposed terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues from the bloodstream.[1]

Key characteristics of the ASGPR that make it an exceptional target for drug delivery include:

-

High Specificity: Its expression is largely restricted to hepatocytes.[3]

-

High Capacity and Rapid Internalization: The receptor exhibits a high density on the cell surface and undergoes rapid, constitutive endocytosis and recycling, with or without a bound ligand, approximately every 15 minutes.[1][2]

-

Strong Binding Affinity: The ASGPR binds to ligands with terminal GalNAc residues with a 10- to 60-fold higher affinity than those with galactose.[1] The trivalent arrangement of GalNAc sugars in the Tri-GalNAc ligand dramatically increases the avidity of this interaction, leading to highly efficient binding and uptake.[3][4]

Mechanism of ASGPR-Mediated Endocytosis

The binding of a Tri-GalNAc-conjugated therapeutic to the ASGPR initiates a well-defined cellular uptake process known as clathrin-mediated endocytosis.[1][5]

The process unfolds as follows:

-

Binding: The Tri-GalNAc ligand binds with high avidity to the ASGPR complex on the hepatocyte surface. This interaction is calcium-dependent.[1]

-

Internalization: The ligand-receptor complex is internalized into the cell through the formation of clathrin-coated pits, which bud off to form endocytic vesicles.[1][5]

-

Endosomal Trafficking: The vesicle traffics to the early endosome. The acidic environment and lower calcium concentration within the endosome cause the dissociation of the ligand from the receptor.[6][7]

ASGPR-mediated endocytosis pathway for a Tri-GalNAc conjugated drug.

Quantitative Data: Binding, Uptake, and Efficacy

The trivalent configuration of GalNAc is critical for high-avidity binding to the ASGPR. This multivalent interaction significantly enhances the potency of conjugated therapeutics compared to monovalent or divalent versions.[3][7]

| Parameter | Ligand/Conjugate | Value | Cell/System | Reference |

| Binding Affinity (IC50) | Triantennary GalNAc ligand (YEE scaffold) | 0.2 nM | Rat Hepatocytes (inhibiting asialoorosomucoid binding) | [10] |

| Binding Affinity (Kd) | Monovalent GalNAc | ~40 µM | Isolated ASGPR | [3][11] |

| Binding Affinity (Kd) | Trivalent Galactolipid | 0.98 nM | ASGPR | [12] |

| Cellular Uptake | Tri-GalNAc-FITC vs. Peptide-FITC Conjugate | ~2x less uptake than novel helical peptide conjugate | HepG2 Cells | [3] |

| Cellular Uptake | Tri-GalNAc-biotin + NeutrAvidin-650 (2 µM + 500 nM) | Time-dependent increase in fluorescence | HepG2 Cells | [9] |

| In Vivo Efficacy (TTR Knockdown) | Revusiran (Tri-GalNAc-siRNA) @ ≥5 mg/kg weekly | 86.8% mean maximum TTR knockdown | Healthy Volunteers (Phase 1) | [5] |

| In Vivo Efficacy (ApoB Knockdown) | Novel Tri-GalNAc-ASO conjugate | Potent knockdown of ApoB protein | Mice Plasma | [13] |

| Liver Accumulation | Tri-GalNAc-siRNA | 2-4% of injected dose | Rat Liver (after 1 week) | [7] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the evaluation of Tri-GalNAc conjugates. Below are methodologies for key assays.

Protocol: ASGPR Competitive Binding Assay (ELISA-Based)

This protocol determines the ability of a test compound to compete with a known ligand for binding to immobilized ASGPR.

Materials:

-

Biotinylated asialo-orosomucoid (ASOR) or a biotinylated Tri-GalNAc ligand[16]

-

High-binding 96-well microplates

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3',5,5'-tetramethylbenzidine) substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Wash Buffer (e.g., TBST with 10 mM CaCl₂)[17]

-

Blocking Buffer (e.g., Wash Buffer with 0.1% BSA)[17]

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with purified ASGPR (e.g., 1-2 µg/mL) in a suitable coating buffer overnight at 4°C.[16]

-

Washing: Wash the wells three times with Wash Buffer to remove unbound receptor.

-

Blocking: Block non-specific binding sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.[17]

-

Competition: Add serial dilutions of the test Tri-GalNAc conjugate (or unconjugated ligand) to the wells. Immediately add a constant concentration of biotinylated ASOR.

-

Incubation: Incubate the plate for 1.5-2 hours at room temperature with gentle agitation to allow for competitive binding.[17]

-

Washing: Wash the wells three times with Wash Buffer.

-

Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the wells five times with Wash Buffer.

-

Development: Add TMB substrate to each well and incubate in the dark for 10-15 minutes.[14]

-

Stopping: Stop the reaction by adding Stop Solution.

-

Measurement: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the binding affinity of the test compound. Calculate the IC₅₀ value from the resulting dose-response curve.

Protocol: In Vitro Cellular Uptake Assay

This protocol measures the internalization of fluorescently labeled Tri-GalNAc conjugates into ASGPR-expressing cells.

Materials:

-

HepG2 cells (human hepatoma, ASGPR-positive) and a control cell line (e.g., HeLa, ASGPR-negative)[3]

-

Cell culture medium and supplements

-

Fluorescently labeled Tri-GalNAc conjugate (e.g., with FITC or Alexa Fluor dyes)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed HepG2 and HeLa cells in 24-well plates and allow them to adhere and grow to ~80% confluency.

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of the fluorescently labeled Tri-GalNAc conjugate. For competition experiments, pre-incubate cells with a large excess of unlabeled Tri-GalNAc or free GalNAc.

-

Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C.[3][9]

-

Washing: Wash the cells three times with cold PBS to remove unbound conjugate.

-

Cell Detachment: Detach the cells using Trypsin-EDTA.

-

Flow Cytometry: Analyze the cell suspension using a flow cytometer. Measure the mean fluorescence intensity (MFI) of the cell population, which is proportional to the amount of internalized conjugate.[3]

-

Analysis: Compare the MFI between HepG2 and HeLa cells to confirm ASGPR-dependent uptake. The uptake in HepG2 cells should be significantly higher.

Workflow for an in vitro cellular uptake assay.

Synthesis and Drug Development Pipeline

The synthesis of Tri-GalNAc ligands and their conjugation to oligonucleotides is a multi-step process that has been optimized for clinical and commercial-scale manufacturing.[18] The ligand is typically synthesized first and then coupled to the therapeutic payload, often during solid-phase oligonucleotide synthesis using a phosphoramidite (B1245037) or a CPG solid support approach.[19][20]

The development of a Tri-GalNAc conjugated therapeutic follows a structured pipeline from discovery to clinical application.

Drug development pipeline for Tri-GalNAc conjugates.

Conclusion

The Tri-GalNAc ligand has revolutionized targeted drug delivery to the liver. Its high affinity and specificity for the asialoglycoprotein receptor on hepatocytes enable the development of potent and safe therapeutics with convenient subcutaneous administration.[5][22] The clinical success of Tri-GalNAc-siRNA conjugates has paved the way for a new class of medicines and continues to inspire innovation in targeting other cell types and developing new therapeutic platforms. For researchers and drug developers, a thorough understanding of this system's mechanics, quantitative parameters, and experimental validation is crucial for harnessing its full potential in treating a wide range of hepatic diseases.

References

- 1. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sussex-research.com [sussex-research.com]

- 5. researchgate.net [researchgate.net]

- 6. NMR study of ligand release from asialoglycoprotein receptor under solution conditions in early endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Cluster and Monomer-Based GalNAc Structures Induce Effective Uptake of siRNAs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeted delivery of oligonucleotides using multivalent protein–carbohydrate interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00788F [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 13. Design and synthesis of novel GalNAc linker moieties, conjugation to antisense oligonucleotides and evaluation in mice [morressier.com]

- 14. eaglebio.com [eaglebio.com]

- 15. Asialoglycoprotein receptor (ASGPR): a peculiar target of liver-specific autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Figure 2: [Binding assay of asialo-orosomucoid (ASOR)...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Isolation and determination of hepatic asialoglycoprotein receptor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support. | Semantic Scholar [semanticscholar.org]

- 20. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support | Springer Nature Experiments [experiments.springernature.com]

- 21. Liver-Targeted Delivery System with tri-GalNAc Conjugates [bldpharm.com]

- 22. Custom synthesis of N-acetylgalactosamine (GalNac) siRNA [biosyn.com]

The Perfluorophenyl Group: A LYNCHPIN IN TRI-GALNAC BIOCONJUGATION FOR TARGETED THERAPEUTICS

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic delivery of therapeutic payloads to specific cell types is a paramount objective in modern drug development. For liver-directed therapies, the asialoglycoprotein receptor (ASGPR) has emerged as a prime target due to its high expression levels on hepatocytes. Tri-antennary N-acetylgalactosamine (Tri-GalNAc) is a high-affinity ligand for ASGPR, making it an exceptional targeting moiety for liver-specific drug delivery. The covalent attachment, or bioconjugation, of Tri-GalNAc to therapeutic molecules is a critical step in the development of these targeted drugs. The choice of chemical activation strategy for this conjugation is pivotal to the efficiency, stability, and overall success of the final bioconjugate. Among the various methods, the use of perfluorophenyl (PFP) esters has gained prominence as a superior activation group for amine-reactive conjugations. This technical guide delves into the crucial role of the perfluorophenyl group in Tri-GalNAc bioconjugation, providing a comprehensive overview of its advantages, detailed experimental protocols, and a comparative analysis of its performance against other common activating groups.

The Superiority of Perfluorophenyl Esters in Bioconjugation

Pentafluorophenyl (PFP) esters are active esters derived from pentafluorophenol (B44920) and are utilized to couple carboxylic acids to primary and secondary amines, forming stable amide bonds.[1] The enhanced performance of PFP esters stems from the electron-withdrawing nature of the pentafluorophenyl group, which renders the carbonyl carbon more electrophilic and the pentafluorophenolate a better leaving group.[1] This intrinsic reactivity profile offers several distinct advantages over the more traditional N-hydroxysuccinimide (NHS) esters.

Enhanced Stability and Reactivity

A significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that diminishes the amount of active ester available for conjugation.[1][2] This necessitates the use of a larger excess of the NHS-activated reagent to achieve desired conjugation efficiencies.[3] PFP esters, in contrast, exhibit markedly greater resistance to hydrolysis, leading to more efficient and reproducible conjugation reactions, particularly in the aqueous environments typically used for biomolecule modifications.[1][3]

While being more stable to hydrolysis, PFP esters demonstrate higher reactivity towards aminolysis (reaction with amines).[1] This favorable combination of stability and reactivity translates to faster reaction times, higher conjugation yields, and the ability to perform conjugations under milder conditions.[3]

Quantitative Comparison of Active Esters

The selection of an appropriate active ester is a critical decision in the bioconjugation workflow. The following tables summarize the key quantitative data comparing PFP esters with the commonly used NHS esters.

| Parameter | Pentafluorophenyl (PFP) Ester | N-Hydroxysuccinimide (NHS) Ester | References |

| Relative Hydrolysis Rate | Lower | Higher | [1][3] |

| Relative Reactivity with Amines | Higher | Lower | [1][3] |

| Optimal pH for Conjugation | 7.2 - 8.5 | 7.0 - 8.0 | [4][5] |

| Half-life in Aqueous Buffer (pH 8.5) | Significantly longer than NHS esters | Minutes | [2][4] |

| Active Ester | Half-life in Aqueous Acetonitrile | References |

| Pentafluorophenyl (PFP) Ester | ~60 minutes | [4] |

| N-Hydroxysuccinimide (NHS) Ester | ~20 minutes | [4] |

Experimental Protocols for Tri-GalNAc Bioconjugation

The following sections provide detailed methodologies for the conjugation of a PFP-activated Tri-GalNAc moiety to amine-containing biomolecules, such as proteins and oligonucleotides.

Protocol 1: Conjugation of Tri-GalNAc-PFP Ester to a Protein

This protocol outlines the steps for conjugating a Tri-GalNAc derivative activated with a pentafluorophenyl ester to a protein containing accessible primary amine groups (e.g., lysine (B10760008) residues).

Materials:

-

Protein of interest with available amine groups

-

Tri-GalNAc-PFP ester

-

Reaction Buffer: 50-100 mM phosphate (B84403) buffer, pH 7.2-8.5 (amine-free)[5]

-

Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[5]

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0

-

Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[1] If necessary, perform a buffer exchange to remove any amine-containing buffers.

-

Tri-GalNAc-PFP Ester Stock Solution: Immediately before use, dissolve the Tri-GalNAc-PFP ester in a minimal amount of anhydrous DMSO or DMF to create a 10-100 mM stock solution.[5] Do not store the stock solution.[6]

-

Conjugation Reaction:

-

Quenching: Add the quenching reagent to the reaction mixture to a final concentration of 50 mM to consume any unreacted Tri-GalNAc-PFP ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove the excess reagents and byproducts by SEC or dialysis to obtain the purified Tri-GalNAc-protein conjugate.

-

Characterization: Characterize the conjugate by methods such as SDS-PAGE to confirm the increase in molecular weight, and mass spectrometry to determine the degree of labeling.

Protocol 2: Solution-Phase Conjugation of Tri-GalNAc-PFP Ester to an Amine-Modified Oligonucleotide

This protocol is adapted from a robust method for the solution-phase conjugation of a PFP-activated Tri-GalNAc cluster to a 5'-hexylamino-modified antisense oligonucleotide (ASO).[7]

Materials:

-

5'-Amine-modified oligonucleotide

-

Tri-GalNAc-PFP ester

-

Conjugation Buffer: A mixture of DMSO and an aqueous buffer (e.g., sodium bicarbonate)

-

Deprotection Solution: Aqueous ammonia (B1221849)

-

Purification System: High-performance liquid chromatography (HPLC)

Procedure:

-

Oligonucleotide Preparation: Dissolve the 5'-amine-modified oligonucleotide in the aqueous component of the conjugation buffer.

-

Tri-GalNAc-PFP Ester Solution: Dissolve the Tri-GalNAc-PFP ester in DMSO.

-

Conjugation Reaction:

-

Mix the oligonucleotide and Tri-GalNAc-PFP ester solutions. The reaction is typically rapid and can be monitored by LC-MS.[8]

-

A slight excess of the Tri-GalNAc-PFP ester is generally used.

-

-

Deprotection: After the conjugation is complete, treat the reaction mixture with aqueous ammonia to remove the acetyl protecting groups from the GalNAc sugar moieties.[8]

-

Purification: Purify the Tri-GalNAc-oligonucleotide conjugate using HPLC.

-

Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical HPLC.

Visualizing the Workflow and Biological Pathway

To better illustrate the processes involved in Tri-GalNAc bioconjugation and its biological context, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for Tri-GalNAc bioconjugation using PFP esters.

Caption: ASGPR-mediated endocytosis pathway for Tri-GalNAc conjugates.

Conclusion

The perfluorophenyl group plays a pivotal role in advancing the field of Tri-GalNAc bioconjugation. Its inherent chemical properties confer superior stability and reactivity to PFP esters compared to traditional activating groups like NHS esters. This translates to more efficient, reproducible, and scalable conjugation processes, which are critical for the development of targeted therapeutics. By providing a stable and reactive handle, the perfluorophenyl group facilitates the reliable attachment of the Tri-GalNAc targeting moiety to a diverse range of therapeutic molecules. The detailed protocols and comparative data presented in this guide are intended to empower researchers and drug development professionals to harness the full potential of PFP chemistry in the creation of next-generation, liver-targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. precisepeg.com [precisepeg.com]

- 6. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Efficient Synthesis and Biological Evaluation of 5'-GalNAc Conjugated Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tri-GalNAc(OAc)3-Perfluorophenyl for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tri-GalNAc(OAc)3-Perfluorophenyl, a key reagent in the development of Lysosome-Targeting Chimeras (LYTACs) for the targeted degradation of extracellular and membrane-bound proteins. This document details the compound's chemical properties, its application in the synthesis of GalNAc-LYTACs, and the underlying biological mechanisms. Furthermore, it offers detailed experimental protocols for the synthesis and evaluation of these powerful research tools and potential therapeutics.

Core Compound Data

This compound is a triantennary N-acetylgalactosamine (GalNAc) ligand activated with a perfluorophenyl (PFP) ester. This activation facilitates the covalent conjugation of the Tri-GalNAc moiety to proteins and other biomolecules. The Tri-GalNAc cluster serves as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on hepatocytes. This specificity allows for the targeted delivery of conjugated molecules to the liver.

| Property | Value | Source |

| Molecular Weight | 2280.3 g/mol | [1] |

| Molecular Formula | C99H151F5N10O44 | [1] |

| CAS Number | Not available. A related compound, TRI-GALNAC(OAC)3 CBZ, has the CAS number 1159408-63-5. | [2] |

| Appearance | Light yellow to yellow oil | |

| Purity | Typically >95% | |

| Solubility | Soluble in organic solvents such as DMSO and DMF. | |

| Storage | Store at -20°C for long-term stability. | [3] |

Mechanism of Action: ASGPR-Mediated Targeted Protein Degradation

GalNAc-LYTACs are bifunctional molecules that consist of a targeting moiety (e.g., an antibody or a small molecule) linked to a Tri-GalNAc ligand. The LYTAC redirects the targeted protein for degradation through the endo-lysosomal pathway by engaging the ASGPR on the surface of liver cells.

The signaling pathway for ASGPR-mediated protein degradation is as follows:

-

Binding: The Tri-GalNAc moiety of the LYTAC binds with high affinity to the ASGPR on the hepatocyte cell surface. Simultaneously, the targeting moiety of the LYTAC binds to the extracellular domain of the target protein.

-

Endocytosis: This ternary complex formation triggers clathrin-mediated endocytosis, leading to the internalization of the ASGPR-LYTAC-target protein complex into an endosome.[4][5]

-

Trafficking and Dissociation: The endosome matures, and its internal pH decreases. This acidification facilitates the dissociation of the LYTAC-target protein complex from the ASGPR. The ASGPR is then recycled back to the cell surface.[4][6]

-

Lysosomal Degradation: The LYTAC-target protein complex is trafficked to the lysosome, where hydrolytic enzymes degrade the target protein.[4]

ASGPR-Mediated LYTAC Pathway for Targeted Protein Degradation.

Experimental Protocols

Synthesis of Antibody-GalNAc Conjugate (GalNAc-LYTAC)

This protocol describes a general method for conjugating this compound to an antibody containing accessible primary amines (e.g., lysine (B10760008) residues).

Materials:

-

Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Amine-reactive chemistry reagents (e.g., triethylamine (B128534) or diisopropylethylamine - DIEA)

-

Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)

-

Reaction tubes

-

Stir plate and stir bar

Procedure:

-

Antibody Preparation:

-

Prepare the antibody solution at a concentration of 1-5 mg/mL in PBS. Ensure the buffer is free of primary amines (e.g., Tris).

-

-

Ligand Activation and Conjugation:

-

Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

-

Add a 10-50 fold molar excess of the dissolved this compound to the antibody solution.

-

Add a suitable base, such as triethylamine or DIEA, to a final concentration of 20-50 mM to facilitate the reaction.

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. For sensitive antibodies, the reaction can be performed at 4°C overnight.

-

-

Purification of the Conjugate:

-

Remove the unreacted ligand and byproducts by size-exclusion chromatography. Equilibrate the SEC column with PBS according to the manufacturer's instructions.

-

Apply the reaction mixture to the column and collect the fractions containing the purified antibody-GalNAc conjugate.

-

Monitor the protein elution using a spectrophotometer at 280 nm.

-

-

Characterization:

-

Determine the degree of labeling (DOL) using MALDI-TOF mass spectrometry or by quantifying the amount of conjugated GalNAc.

-

Assess the purity and integrity of the conjugate by SDS-PAGE.

-

Workflow for the Synthesis of an Antibody-GalNAc Conjugate.

Cell-Based Protein Degradation Assay

This protocol outlines a general method to assess the degradation of a target membrane protein in a hepatocyte cell line (e.g., HepG2) using the synthesized GalNAc-LYTAC.

Materials:

-

HepG2 cells (or another suitable ASGPR-expressing cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized Antibody-GalNAc conjugate (GalNAc-LYTAC)

-

Control antibody (unconjugated)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Allow the cells to adhere and grow for 24 hours.

-

Treat the cells with varying concentrations of the GalNAc-LYTAC (e.g., 0.1, 1, 10, 100 nM) and the unconjugated control antibody for 24-72 hours. Include a vehicle-only control.

-

-

Cell Lysis and Protein Quantification:

-

After the treatment period, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysates. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

-

Western Blot Analysis:

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Flow Cytometry Analysis (Alternative to Western Blot):

-

Cell Treatment and Staining:

-

Following treatment as described above, detach the cells using a non-enzymatic cell dissociation solution.

-

Wash the cells with FACS buffer (e.g., PBS with 2% FBS).

-

Stain the cells with a fluorescently labeled primary antibody against the extracellular domain of the target protein.

-

Wash the cells and resuspend them in FACS buffer.

-

-

Data Acquisition and Analysis:

-

Acquire the data on a flow cytometer.

-

Analyze the mean fluorescence intensity (MFI) of the target protein in the treated versus control cells to determine the extent of protein degradation from the cell surface.

-

This technical guide provides a foundation for researchers to utilize this compound in the development of innovative tools for targeted protein degradation. The provided protocols offer a starting point for the synthesis and evaluation of GalNAc-LYTACs, which can be further optimized based on the specific target and experimental system.

References

- 1. This compound | C99H151F5N10O44 | CID 168510228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tri-GalNAc(OAc)3 Cbz, 1159408-63-5 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging protein degradation strategies: expanding the scope to extracellular and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. profiles.wustl.edu [profiles.wustl.edu]

The Dawn of Targeted Extracellular Protein Degradation: A Technical Guide to GalNAc-Based Degraders

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted protein degradation (TPD) is rapidly expanding beyond the confines of the cell. While modalities like PROTACs have revolutionized the degradation of intracellular proteins, a new frontier is emerging: the targeted degradation of extracellular and membrane-bound proteins. This guide delves into the discovery and development of a prominent class of these novel therapeutics: N-acetylgalactosamine (GalNAc)-based protein degraders. Often referred to as Lysosome-Targeting Chimeras (LYTACs), these molecules offer a unique strategy for highjacking the endo-lysosomal pathway to eliminate disease-causing proteins that were previously considered undruggable.

This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and quantitative data associated with GalNAc-based protein degraders, designed to equip researchers and drug development professionals with the foundational knowledge to navigate this exciting field.

Mechanism of Action: Hijacking the Asialoglycoprotein Receptor

The liver-specific targeting of GalNAc-based degraders is orchestrated by the asialoglycoprotein receptor (ASGPR), a C-type lectin highly expressed on the surface of hepatocytes.[1] The mechanism of action can be dissected into a series of orchestrated steps:

-

Binding to the Target Protein: The degrader molecule, featuring a specific protein-binding moiety (e.g., a small molecule, antibody, or antibody fragment), first recognizes and binds to the extracellular or membrane-bound protein of interest (POI).[2][3]

-

ASGPR Engagement: The triantennary GalNAc (tri-GalNAc) ligand on the degrader then engages with high affinity to the ASGPR on the hepatocyte surface.[1]

-

Ternary Complex Formation: This dual binding event results in the formation of a ternary complex, bringing the POI in close proximity to the ASGPR.

-

Clathrin-Mediated Endocytosis: The formation of this complex triggers clathrin-mediated endocytosis, a process involving the assembly of a clathrin coat on the intracellular side of the plasma membrane, leading to the invagination and pinching off of a vesicle containing the ternary complex.[1]

-

Endosomal Trafficking: The newly formed vesicle, now an early endosome, traffics into the cell.

-

Lysosomal Fusion and Degradation: The endosome matures and eventually fuses with a lysosome. The acidic environment and hydrolytic enzymes within the lysosome lead to the degradation of the POI.[3]

-

Receptor Recycling: The ASGPR is then recycled back to the cell surface, ready to mediate the internalization of another degrader-POI complex.[1]

Quantitative Data on GalNAc-Based Protein Degraders

The efficacy of GalNAc-based degraders is quantified by several key parameters, including their binding affinity to both the target protein and ASGPR, and their ability to induce degradation of the target protein, measured by the maximal degradation (Dmax) and the concentration required to achieve 50% of the maximal degradation (DC50).

Table 1: Binding Affinities of GalNAc Ligands to ASGPR

| Ligand Valence | Dissociation Constant (Kd) | Reference |

| Monovalent GalNAc | ~mM range | [4] |

| Trivalent GalNAc | ~nM range | [4] |

Table 2: Efficacy of GalNAc-Based Protein Degraders

| Target Protein | Degrader Type | Cell Line | Dmax (%) | DC50 (nM) | Reference |

| Epidermal Growth Factor Receptor (EGFR) | Cetuximab-tri-GalNAc Conjugate | HepG2 & Huh7 | ~40 | Not Reported | [2][3] |

| Integrins | Peptide-tri-GalNAc Conjugate | HEPG2 | Not Reported | Not Reported | [5] |

| Proprotein convertase subtilisin/kexin type 9 (PCSK9) | Alirocumab-tri-GalNAc Conjugate | Not Specified | Significant Decrease | Not Reported | [6] |

Note: The field of GalNAc-based protein degraders is rapidly evolving, and comprehensive, standardized quantitative data across a wide range of targets is still emerging.

Experimental Protocols

The development and characterization of GalNAc-based protein degraders involve a series of key experiments. The following sections provide an overview of the methodologies for synthesis, in vitro degradation assays, and visualization of the degradation process.

Synthesis and Characterization of GalNAc-Based Protein Degraders

The synthesis of a GalNAc-based protein degrader is a modular process involving three key components: the tri-GalNAc ligand, a linker, and the protein-binding moiety.

3.1.1. Synthesis of a Tri-GalNAc-Linker Conjugate:

-

Protection of GalNAc: Commercially available GalNAc is first protected to prevent unwanted side reactions during linker conjugation.

-

Linker Attachment: A bifunctional linker (e.g., a PEG linker with a terminal reactive group like an NHS ester or a maleimide) is then conjugated to the protected tri-GalNAc moiety.

-

Deprotection: The protecting groups on the GalNAc are removed to yield the active tri-GalNAc-linker conjugate.

3.1.2. Conjugation to the Protein-Binding Moiety:

The choice of conjugation chemistry depends on the nature of the protein-binding moiety (e.g., antibody, small molecule).

-

For Antibody Conjugation:

-

Antibody Modification: The antibody can be modified to introduce a reactive handle (e.g., a thiol group through reduction of disulfide bonds, or an azide (B81097) group through metabolic engineering).

-

Conjugation: The tri-GalNAc-linker is then reacted with the modified antibody via chemistries such as maleimide-thiol coupling or click chemistry.

-

-

For Small Molecule Conjugation:

-

Functionalization of Small Molecule: The small molecule binder is typically synthesized with a reactive functional group (e.g., an amine or a carboxylic acid).

-

Amide Coupling: The tri-GalNAc-linker is then coupled to the small molecule using standard amide bond formation reactions.

-

3.1.3. Characterization:

The final GalNAc-based degrader is characterized using a variety of analytical techniques:

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and determine the drug-to-antibody ratio (DAR) for antibody-based degraders.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of small molecule-based degraders.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

References

- 1. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic Site-Specific Antibody-Ligand Conjugates Promote Asialoglycoprotein Receptor-Mediated Degradation of Extracellular Human PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lysosome-Targeting Chimeras (LYTACs)

Executive Summary: Targeted protein degradation (TPD) has emerged as a transformative therapeutic strategy, shifting the paradigm from protein inhibition to outright elimination. While technologies like PROTACs have successfully targeted intracellular proteins, a significant portion of the proteome, including extracellular and membrane-bound proteins, remained inaccessible. Lysosome-Targeting Chimeras (LYTACs) represent a groundbreaking innovation designed to overcome this limitation. LYTACs are bifunctional molecules that hijack the cell's natural endocytic and lysosomal degradation pathways to eliminate specific extracellular and cell-surface proteins. This guide provides a comprehensive technical overview of the LYTAC technology, including its core mechanism, key components, quantitative efficacy, detailed experimental protocols, and future outlook for researchers, scientists, and drug development professionals.

Introduction to Targeted Protein Degradation

Targeted protein degradation is a powerful therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function and require continuous high-concentration occupancy, degraders act catalytically to remove the target protein entirely.[2] The most well-established class of degraders, Proteolysis-Targeting Chimeras (PROTACs), function by recruiting an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3] However, the reliance of PROTACs on the cytosolic ubiquitin-proteasome system fundamentally restricts their activity to proteins with accessible intracellular domains.[3][4] This leaves approximately 40% of the proteome, comprising secreted and membrane proteins, largely untargetable by this approach.[5][6]

Lysosome-Targeting Chimeras (LYTACs): A Novel Modality

To address the challenge of degrading non-cytosolic proteins, the LYTAC platform was developed.[3][4] LYTACs are engineered chimeric molecules that bridge a target extracellular or membrane protein with a cell-surface lysosome-targeting receptor (LTR).[7][] This ternary complex formation triggers receptor-mediated endocytosis, trafficking the target protein through the endo-lysosomal pathway for degradation.[][] This strategy effectively expands the reach of targeted protein degradation to previously "undruggable" extracellular and membrane-associated proteins.[5][]

Core Concept and Mechanism of Action

The mechanism of LYTAC-mediated degradation involves several key steps:[][]

-

Ternary Complex Formation: A LYTAC molecule simultaneously binds to the protein of interest (POI) on the cell exterior and a specific lysosome-targeting receptor (LTR) on the plasma membrane.[10]

-

Receptor-Mediated Endocytosis: The formation of this POI-LYTAC-LTR ternary complex induces internalization via clathrin-mediated endocytosis.[][11]

-

Endosomal Trafficking: The internalized vesicle matures from an early endosome to a late endosome. During this process, the endosomal pH gradually decreases.[][]

-

Dissociation and Receptor Recycling: The acidic environment of the late endosome causes the LTR to dissociate from its ligand. The receptor is then recycled back to the cell surface for reuse, while the POI-LYTAC complex continues its journey.[][11]

-

Lysosomal Degradation: The late endosome fuses with a lysosome, delivering the POI-LYTAC complex into the lysosome's hydrolytic environment, where the target protein is degraded by resident proteases.[7]

Key Components of LYTACs

LYTACs are modular in design, consisting of three primary components connected by a linker:

-

Target-Binding Moiety: This component provides specificity for the POI. A variety of binders can be used, including:

-

Monoclonal Antibodies (mAbs): Offer high affinity and specificity for target proteins.[]

-

Small Molecules: Advantageous for their low molecular weight and ease of synthesis.[]

-

Peptides: Provide a balance between the size of small molecules and the specificity of antibodies.[][12]

-

Aptamers: Single-stranded DNA or RNA oligonucleotides that can be evolved to bind targets with high specificity.[1][]

-

-

Linker: The linker connects the target-binding moiety to the lysosome-targeting ligand. Its length and chemical properties can be optimized to ensure proper formation and stability of the ternary complex.

-

Lysosome-Targeting Ligand: This moiety engages a specific LTR on the cell surface. The choice of ligand dictates which receptor is hijacked and can confer tissue specificity to the LYTAC.[]

Lysosome-Targeting Receptors (LTRs) Harnessed by LYTACs

The selection of an LTR is critical to the design and application of a LYTAC. The two most extensively studied receptors are CI-M6PR and ASGPR.[6]

Cation-Independent Mannose-6-Phosphate (B13060355) Receptor (CI-M6PR)

The CI-M6PR (also known as IGF2R) is a ubiquitously expressed LTR responsible for transporting newly synthesized enzymes bearing mannose-6-phosphate (M6P) tags from the Golgi to the lysosome.[4] First-generation LYTACs were developed using synthetic glycopeptide ligands, such as mannose-6-phosphonate (M6Pn), that act as high-affinity agonists for CI-M6PR.[3][4][11] By hijacking this widely expressed receptor, LYTACs can be designed to degrade proteins in a broad range of cell types.[]

Asialoglycoprotein Receptor (ASGPR)

The ASGPR is a C-type lectin receptor predominantly expressed on the surface of hepatocytes.[11][14] It recognizes and internalizes glycoproteins with terminal N-acetylgalactosamine (GalNAc) or galactose residues.[11] LYTACs have been developed using multivalent GalNAc ligands (e.g., tri-GalNAc) to engage ASGPR.[12][14] This approach enables liver-specific degradation of extracellular proteins, which is highly advantageous for treating liver diseases and can improve the therapeutic window by minimizing off-target effects in other tissues.[11][12][14]

Applications and Quantitative Efficacy

LYTACs have demonstrated the ability to degrade a variety of therapeutically relevant membrane and secreted proteins.

-

Oncology: LYTACs have been successfully used to degrade cancer-related membrane proteins like the epidermal growth factor receptor (EGFR) and the immune checkpoint protein PD-L1.[3][4][][15] Degrading these targets offers an alternative to conventional antibody-based inhibition.[12]

-

Neurodegenerative Diseases: The technology has been applied to degrade Apolipoprotein E4 (APOE4), a protein strongly associated with an increased risk of Alzheimer's disease.[][15]

-

Cell-Type Specific Degradation: The development of ASGPR-targeting LYTACs (GalNAc-LYTACs) has enabled tissue-specific protein degradation in liver cells, a significant advance for targeted therapies.[11][14]

Table 1: Quantitative Degradation of Target Proteins by CI-M6PR-based LYTACs

| Target Protein | Cell Line | LYTAC Construct | Concentration | Degradation (%) | Reference |

| PD-L1 | MDA-MB-231 | anti-PD-L1-M6Pn | 100 nM | ~33% | [4] |

| EGFR | HeLa | anti-EGFR-M6Pn | 100 nM | ~50% | [4] |

| CD71 | K562 | anti-CD71-M6Pn | 100 nM | ~70% | [4] |

| APOE4 (secreted) | HEK293T | anti-APOE4-M6Pn | 100 nM | ~80% | [4] |

Table 2: Quantitative Degradation of Target Proteins by ASGPR-based LYTACs

| Target Protein | Cell Line | LYTAC Construct | Concentration | Degradation (%) | Reference |

| EGFR | HepG2 | anti-EGFR-GalNAc | 100 nM | ~75% | [14] |

| Integrin αV | Huh7 | Peptide-GalNAc | 1 µM | ~50% | [14] |

Key Experimental Protocols

The following section provides generalized methodologies for key experiments involved in LYTAC development and evaluation.

Synthesis and Conjugation of an Antibody-Based LYTAC

This protocol is a generalized example for conjugating a GalNAc ligand to an antibody for ASGPR-mediated targeting.[16]

-

Antibody Preparation: Buffer exchange the target antibody (e.g., 2 mg/mL) into phosphate-buffered saline (PBS) using a size-exclusion column (e.g., Zeba 7K MWCO).

-

Azide Installation: React the antibody with 25 equivalents of an NHS-azide linker (e.g., NHS-(PEG)4-Azide at 20 mg/mL in DMSO). Incubate the reaction overnight at room temperature.

-

Purification: Remove excess linker and purify the azide-modified antibody using a size-exclusion column.

-

Click Chemistry Conjugation: Add the purified azide-antibody solution to a pre-weighed amount of a DBCO-functionalized LTR ligand (e.g., 100 equivalents of Tri-GalNAc-DBCO).

-

Incubation: Gently agitate the mixture until homogeneous and incubate at room temperature in the dark for 3 days to allow the copper-free click reaction to proceed.

-

Final Purification: Purify the final LYTAC conjugate using an appropriate size-exclusion column (e.g., Zeba 40K MWCO) to remove unreacted ligand.

-

Characterization: Confirm successful conjugation and determine the ligand-to-antibody ratio using techniques such as mass spectrometry (MALDI-TOF or ESI-MS).

Cell Culture and LYTAC Treatment

-

Cell Seeding: Plate the target cells (e.g., HepG2 for ASGPR-LYTACs, HeLa for CI-M6PR-LYTACs) in appropriate well plates and culture overnight to allow for adherence.

-

Preparation of LYTACs: Prepare a dilution series of the LYTAC construct and relevant controls (e.g., unconjugated antibody, antibody conjugated to a non-binding control glycan) in fresh cell culture medium.

-

Treatment: Aspirate the old medium from the cells and replace it with the medium containing the LYTACs or controls.

-

Incubation: Incubate the cells for a specified time course (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

Assessment of Protein Degradation via Western Blot

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with a primary antibody against the target protein. A primary antibody against a loading control (e.g., GAPDH, β-actin) should also be used.

-

Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal to determine the relative level of protein degradation compared to untreated or control-treated cells.

Assessment of Cell-Surface Protein Degradation via Flow Cytometry

-

Cell Harvesting: Following LYTAC treatment, gently detach the cells using a non-enzymatic cell dissociation buffer.

-

Staining: Wash the cells and stain them with a fluorescently-conjugated primary antibody that targets an epitope on the POI different from the one used in the LYTAC construct.

-

Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the median fluorescence intensity (MFI) in the appropriate channel.

-

Analysis: Compare the MFI of LYTAC-treated cells to control cells to quantify the reduction in cell-surface protein levels.

Advantages and Future Outlook

The LYTAC technology offers several distinct advantages:

-

Expanded Druggable Proteome: It enables the targeted degradation of extracellular and membrane proteins, which are inaccessible to PROTACs.[3][5]

-

Catalytic Action: Like other TPDs, LYTACs can act catalytically, potentially requiring lower doses and less frequent administration than traditional inhibitors.

-

Tissue Specificity: The use of tissue-specific LTRs like ASGPR allows for targeted protein degradation in specific organs, such as the liver, enhancing safety and efficacy.[11][14]

-

Modular Design: The platform's modularity allows for the straightforward exchange of target binders and LTR ligands to create new degraders for various proteins and cell types.[3]

Future research is focused on identifying new LTRs to expand tissue-specific targeting, developing fully genetically encoded LYTACs for cell-based therapies, and optimizing the platform by moving towards smaller, more drug-like peptide or small molecule-based LYTACs to improve pharmacokinetic properties.[17][18] The continued evolution of LYTAC technology holds immense promise for developing novel therapeutics for a wide range of diseases, including cancer, autoimmune disorders, and neurodegeneration.[]

References

- 1. Targeted Protein Degradation: Advancements in PROTACs, LYTACs, and Autophagy-Based Approaches (2020-2024) [insights.pluto.im]

- 2. researchgate.net [researchgate.net]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. Lysosome-targeting chimaeras for degradation of extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted degradation of membrane and extracellular proteins with LYTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LYTACs: An Emerging Tool for the Degradation of Non-Cytosolic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LYTAC - Profacgen [profacgen.com]

- 10. LYTAC Building Blocks | Degrader Building Blocks | Tocris Bioscience [tocris.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. chemrxiv.org [chemrxiv.org]

- 14. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. LYTAC antibody conjugation [bio-protocol.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pnas.org [pnas.org]

An In-Depth Technical Guide to the Targeted Degradation of Extracellular Proteins

For Researchers, Scientists, and Drug Development Professionals

The selective elimination of disease-causing proteins is a rapidly advancing therapeutic modality. While technologies like PROteolysis-TArgeting Chimeras (PROTACs) have revolutionized the targeting of intracellular proteins, a significant portion of the proteome, including secreted and membrane-bound proteins, remains beyond their reach. This guide delves into the core technologies driving the targeted degradation of extracellular proteins (eTPD), a field poised to unlock a new frontier of therapeutics. We will explore the mechanisms, provide quantitative efficacy data, detail key experimental protocols, and visualize the underlying processes.

Introduction: Beyond the Cell Membrane

Targeted protein degradation (TPD) has emerged as a powerful strategy that, unlike traditional inhibition, leads to the complete removal of a target protein.[1] This is achieved using chimeric molecules that hijack the cell's natural degradation machinery.[1] However, the primary intracellular degradation pathway, the ubiquitin-proteasome system, is inaccessible to extracellular and membrane-associated proteins.[1][2] These proteins, which constitute roughly 40% of all protein-encoding genes, are critical players in cancer, autoimmune disorders, and aging-related diseases.[2]

The development of extracellular TPD (eTPD) technologies addresses this limitation by harnessing the endosome-lysosome pathway.[1][3] These innovative approaches utilize bifunctional molecules to link a target extracellular protein to a cell-surface receptor that undergoes internalization, thereby trafficking the target protein to the lysosome for degradation.[1][4] This guide will focus on the principal eTPD platforms: Lysosome-Targeting Chimeras (LYTACs), Antibody-based PROTACs (AbTACs), and Molecular Degraders of Extracellular Proteins (MoDEs).

Core Technologies for Extracellular Protein Degradation

Lysosome-Targeting Chimeras (LYTACs)

LYTACs are bifunctional molecules that consist of a target-binding moiety, typically an antibody or a small molecule, conjugated to a ligand that binds to a lysosome-targeting receptor (LTR).[5][6] This dual-binding action forms a ternary complex on the cell surface, which is then internalized and trafficked to the lysosome, leading to the degradation of the target protein.[6]

Mechanism of Action:

The most well-characterized LYTACs utilize the cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR) as the LTR.[5] CI-M6PR is a transmembrane protein that cycles between the trans-Golgi network, endosomes, and the cell surface, playing a crucial role in trafficking mannose-6-phosphate (M6P)-tagged enzymes to the lysosome.[3][5][7]

A LYTAC molecule leverages this natural pathway. One arm of the LYTAC binds to the extracellular domain of the protein of interest (POI), while the other arm, often a synthetic glycopeptide agonist of CI-M6PR (like a poly-M6Pn polymer), binds to CI-M6PR on the cell surface.[5][6] This binding event induces the formation of a POI-LYTAC-CI-M6PR ternary complex, which is then internalized via clathrin-mediated endocytosis.[8] As the resulting endosome matures and acidifies, the POI-LYTAC complex dissociates from the CI-M6PR, which is recycled back to the cell surface. The POI is then delivered to the lysosome for degradation by acid hydrolases.[5]

Another key LTR exploited by LYTACs is the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on the surface of hepatocytes.[9] This liver-specific expression makes ASGPR an attractive target for developing tissue-specific degraders.[9] ASGPR recognizes and internalizes proteins and lipids with terminal galactose or N-acetylgalactosamine (GalNAc) residues.[10] LYTACs targeting ASGPR typically use a tri-antennary GalNAc (tri-GalNAc) ligand to engage the receptor.[11]

Signaling Pathway for CI-M6PR-Mediated LYTAC Action

Caption: CI-M6PR-mediated LYTAC mechanism of action.

Quantitative Data on LYTAC Efficacy

| Target Protein | LYTAC Construct | Cell Line | Concentration | Degradation | Citation |

| EGFR | Cetuximab-M6Pn | HeLa | 100 nM | >70% | [6] |

| PD-L1 | Anti-PD-L1-M6Pn | MDA-MB-231 | Not Specified | ~33% | [5] |

| ApoE4 | Anti-ApoE4-M6Pn | K562 | 25 nM | Significant | [5] |

| CD71 | Anti-CD71-M6Pn | Jurkat | 25 nM | Significant | [5] |

Antibody-based PROTACs (AbTACs)

AbTACs are fully recombinant bispecific antibodies that recruit a membrane-bound E3 ubiquitin ligase to a cell-surface protein of interest, leading to its internalization and subsequent lysosomal degradation.[12][13] Unlike small-molecule PROTACs, AbTACs are large biologic molecules.[12]

Mechanism of Action:

A prominent example of an AbTAC targets the programmed death-ligand 1 (PD-L1) by recruiting the transmembrane E3 ligase RNF43.[12][13] The AbTAC is a bispecific IgG where one arm binds to PD-L1 and the other arm binds to RNF43.[12] This dual binding induces the formation of a PD-L1-AbTAC-RNF43 ternary complex on the cell surface.[12] The complex is then internalized and trafficked to the lysosome for degradation.[12] Mechanistic studies have shown that this degradation is dependent on lysosomal acidification, as it can be rescued by inhibitors like bafilomycin.[12]

Signaling Pathway for AbTAC-Mediated Degradation

Caption: AbTAC-mediated degradation of a cell-surface protein.

Quantitative Data on AbTAC Efficacy

| Target Protein | AbTAC Construct | Cell Line | DC50 | Dmax | Citation |

| PD-L1 | AC-1 (anti-PD-L1 x anti-RNF43) | MDA-MB-231 | 3.4 nM | 63% | [12][14] |

| GFP (model) | anti-GFP-RNF43 fusion | HEK293T | Not Specified | ~20% reduction | [14] |

| PD-L1 | AC-1 | HCC827 | Not Specified | Significant | [15] |

| PD-L1 | AC-1 | T24 | Not Specified | Significant | [15] |

Molecular Degraders of Extracellular Proteins (MoDEs)

MoDEs are bifunctional small molecules that, similar to LYTACs, mediate the degradation of extracellular proteins by linking them to a cell-surface receptor for internalization and lysosomal degradation.[16][17] A key subclass, MoDE-As, specifically utilizes the asialoglycoprotein receptor (ASGPR) on hepatocytes.[16]

Mechanism of Action:

MoDE-A molecules are composed of three parts: an ASGPR-binding motif (typically a GalNAc ligand), a linker, and a ligand that binds to the target protein.[1] By binding simultaneously to the target protein in the extracellular space and ASGPR on hepatocytes, the MoDE-A facilitates the formation of a ternary complex.[16] This complex is then endocytosed and trafficked to the lysosome, where the target protein is degraded.[1][16] The liver-specific expression of ASGPR allows for targeted degradation of proteins in a tissue-specific manner.[1]

Logical Relationship of eTPD Technologies

Caption: Comparison of key features of major eTPD technologies.

Quantitative Data on MoDE-A Efficacy

| Target Protein | MoDE-A Construct | System | Concentration | Degradation | Citation |

| Antibody (IgG) | D-MoDE-A | In vitro (HepG2 cells) | 1 µM | ~50% | [16] |

| TNF-α | T-MoDE-A | In vitro (HepG2 cells) | 1 µM | ~40% | [16] |

| Antibody (IgG) | D-MoDE-A | In vivo (mice) | 10 mg/kg | ~60% reduction in serum | [16] |

Key Experimental Protocols

Synthesis of Bifunctional Degraders

General Protocol for Antibody-Glycopeptide (LYTAC) Conjugation:

This protocol outlines a general approach for conjugating a mannose-6-phosphate (M6P)-containing glycopeptide to an antibody.

-

Synthesis of M6Pn Glycopolypeptide: The M6Pn glycopolypeptide can be synthesized via polymerization of M6Pn-NCA (N-carboxyanhydride) monomers.[6]

-

Antibody Modification: Introduce a reactive handle onto the antibody, such as a thiol group, through the reduction of disulfide bonds or by engineering a cysteine residue.

-

Conjugation: React the modified antibody with a maleimide-functionalized M6Pn glycopeptide via a thiol-maleimide "click" reaction.

-

Purification: Purify the resulting antibody-glycopeptide conjugate using size-exclusion chromatography to remove unconjugated components.

-

Characterization: Confirm the conjugation and determine the glycopeptide-to-antibody ratio using techniques like SDS-PAGE and mass spectrometry.

Western Blot Analysis of Protein Degradation

This protocol is used to quantify the reduction in target protein levels following treatment with a degrader.

-

Cell Treatment: Plate cells and treat with varying concentrations of the degrader molecule for a specified time course (e.g., 24, 48, 72 hours). Include a vehicle-only control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

-

SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Incubate with a primary antibody against a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.

-

-

Detection and Quantification: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

Experimental Workflow for Western Blot Analysis

Caption: A typical experimental workflow for quantifying protein degradation.

Flow Cytometry for Cell Surface Protein Quantification

This method is used to measure the levels of a target protein on the cell surface.

-

Cell Treatment: Treat cells in suspension or adherent cells (which are subsequently detached) with the degrader molecule.

-

Cell Harvesting and Staining:

-

Harvest cells and wash with FACS buffer (PBS with 1-2% BSA).

-

Incubate cells with a fluorescently labeled primary antibody targeting the extracellular domain of the protein of interest for 30-60 minutes on ice, protected from light.

-

Wash the cells to remove unbound antibody.

-

-

Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of individual cells.

-

Data Analysis: Quantify the geometric mean fluorescence intensity (MFI) of the cell population. A decrease in MFI in treated cells compared to control cells indicates a reduction in cell-surface protein levels.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the degrader on cell viability.

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the degrader compound for a desired period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at ~570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Future Directions and Conclusion

The field of targeted extracellular protein degradation is rapidly evolving, with ongoing efforts to discover new lysosome-targeting receptors, develop novel degrader formats (including small molecule-based LYTACs and MoDEs), and expand the range of degradable targets.[8][9] Challenges remain, including optimizing the pharmacokinetic properties of these large molecules and better understanding the potential for off-target effects and immunogenicity.

Despite these challenges, eTPD technologies represent a paradigm shift in how we approach "undruggable" extracellular and membrane-bound proteins. By co-opting the lysosomal degradation pathway, LYTACs, AbTACs, and MoDEs offer a powerful and versatile strategy to eliminate disease-driving proteins, with broad implications for the future of medicine. This guide provides a foundational understanding of these core technologies, equipping researchers and drug developers with the knowledge to explore and contribute to this exciting and impactful field.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Multivalent targeting of the asialoglycoprotein receptor by virus-like particles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. molbiolcell.org [molbiolcell.org]

- 4. Elucidating the cellular determinants of targeted membrane protein degradation by lysosome-targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]